molecular formula C8H8FN3O B13561461 4-(Azidomethyl)-2-fluoro-1-methoxybenzene

4-(Azidomethyl)-2-fluoro-1-methoxybenzene

Cat. No.: B13561461
M. Wt: 181.17 g/mol
InChI Key: INHDMSSGWXBAGF-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-fluoro-1-methoxybenzene is an organic compound characterized by the presence of an azido group, a fluorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halomethyl derivative, such as 4-(Bromomethyl)-2-fluoro-1-methoxybenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Various substituted benzene derivatives.

    Cycloaddition: 1,2,3-Triazoles.

    Reduction: Amino derivatives.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-fluoro-1-methoxybenzene largely depends on the specific reaction it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azido group and the methoxy group in this compound makes it unique compared to its analogs. The methoxy group can influence the electronic properties of the benzene ring, potentially altering the reactivity and stability of the compound in various chemical reactions .

Properties

IUPAC Name

4-(azidomethyl)-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHDMSSGWXBAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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